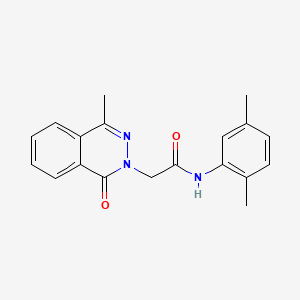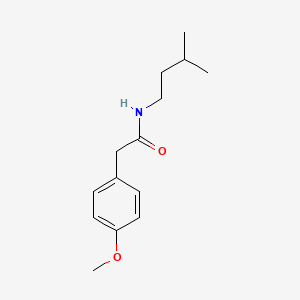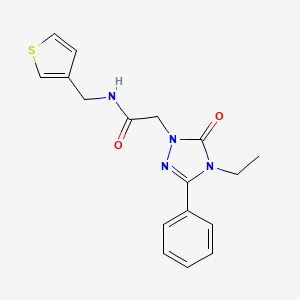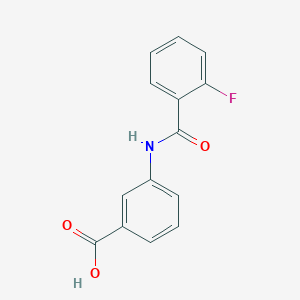![molecular formula C17H20N2OS B5609804 1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B5609804.png)
1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a methoxyphenyl group and a methylphenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2-methylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogenated compounds to form substituted thioureas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles; organic solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
- 1-[2-(4-Methoxyphenyl)ethyl]-3-phenylthiourea
- 1-[2-(4-Methoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea
- 1-[2-(4-Methoxyphenyl)ethyl]-3-(2-chlorophenyl)thiourea
Comparison: Compared to its analogs, 1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea exhibits unique properties due to the presence of the 2-methylphenyl group. This structural variation can influence its reactivity, binding affinity to molecular targets, and overall biological activity. For instance, the methyl group can enhance the compound’s lipophilicity, potentially improving its cellular uptake and bioavailability.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-5-3-4-6-16(13)19-17(21)18-12-11-14-7-9-15(20-2)10-8-14/h3-10H,11-12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRNGYGCYMOFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-4-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5609721.png)
![methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5609733.png)
![(NE)-N-[[3-bromo-4-[(3-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5609744.png)


![4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5609765.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)
![5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE](/img/structure/B5609786.png)
![(1S,5R)-3-[2-(5-acetylthiophen-3-yl)acetyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609793.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(3-methyl-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B5609794.png)
![2-(2,6-DICHLORO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B5609798.png)
![1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-butanone](/img/structure/B5609802.png)


